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Compound of Interest

Compound Name: CMF019

Cat. No.: B8103286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CMF019 is a potent, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled

receptor involved in cardiovascular homeostasis.[1][2] As a G protein-biased agonist, CMF019
holds significant therapeutic potential for conditions such as heart failure and pulmonary arterial

hypertension.[3][4][5] This document provides a detailed protocol for the chemical synthesis

and purification of CMF019, based on the expedient method developed by Trifonov et al.

(2018). The protocol is designed to be accessible for researchers and professionals in drug

development, enabling the production of CMF019 for further investigation.

Data Presentation
Table 1: Summary of Quantitative Data for CMF019 Synthesis and Purity
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Parameter Value Reference

Synthesis

Overall Yield 12%

Number of Linear Steps 7

Purity

Purity (School of Chemistry,

University of Leeds)
>95%

Purity (Tocris) 99.3%

Binding Affinity (pKi)

Human Apelin Receptor 8.58

Rat Apelin Receptor 8.49

Mouse Apelin Receptor 8.71

Experimental Protocols
I. Synthesis of CMF019 (Potassium Salt)
This protocol is adapted from the work of Trifonov et al. (2018) and outlines a seven-step linear

synthesis of CMF019. The synthesis avoids the use of expensive microwave reactors and high-

pressure hydrogenators.

Materials:

Methyl 3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4)

(Thiophene-2-yl)acetimidate salt (Intermediate 6)

Enantiopure β-amino acid methyl ester

Potassium hydroxide (KOH)

Tetrahydrofuran (THF)
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Water

Standard laboratory glassware and reagents for organic synthesis

Procedure:

Formation of the Benzimidazole Ring: The synthesis begins with the condensation of methyl

3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4) with (thiophene-2-yl)acetimidate salt

(Intermediate 6) to form the benzimidazole ring, yielding methyl 1-(pentan-3-yl)-2-(thiophen-

2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylate (Intermediate 7).

Saponification: The resulting methyl ester (Intermediate 7) is saponified to produce the free

carboxylic acid, 1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylic

acid (Intermediate 8).

Condensation with β-amino acid methyl ester: The free acid (Intermediate 8) is then

condensed with the corresponding enantiopure β-amino acid methyl ester. This step

generates methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-

benzo[d]imidazole-5-carboxamido}hexanoate (Intermediate 9).

Hydrolysis: The final step involves the hydrolysis of the methyl ester (Intermediate 9) using

potassium hydroxide in a mixture of tetrahydrofuran and water. This yields the potassium salt

of CMF019 (Compound 10).

II. Purification of CMF019
Following synthesis, CMF019 is purified by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

Crude CMF019 potassium salt

HPLC system with a suitable detector (e.g., UV-Vis)

Appropriate reversed-phase HPLC column (e.g., C18)

HPLC-grade solvents (e.g., acetonitrile, water)
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Acid modifier (e.g., trifluoroacetic acid or formic acid)

Filtration apparatus

General Protocol:

Sample Preparation: Dissolve the crude CMF019 in a suitable solvent, compatible with the

HPLC mobile phase. Filter the sample to remove any particulate matter.

HPLC Method Development: Develop a suitable gradient or isocratic HPLC method to

achieve optimal separation of CMF019 from impurities. A typical starting point for a reversed-

phase column would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

Purification: Inject the prepared sample onto the HPLC system. Collect the fractions

corresponding to the CMF019 peak.

Fraction Analysis: Analyze the collected fractions for purity using the same or a modified

HPLC method.

Solvent Evaporation: Pool the pure fractions and remove the HPLC solvents, typically by

lyophilization or rotary evaporation, to obtain the purified CMF019 potassium salt.

Visualizations

CMF019 Synthesis Workflow
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Caption: Synthetic pathway for the production of the potassium salt of CMF019.
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Caption: Biased agonism of CMF019 at the apelin receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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